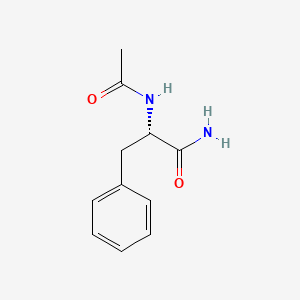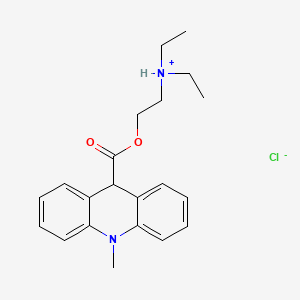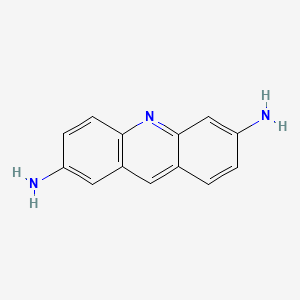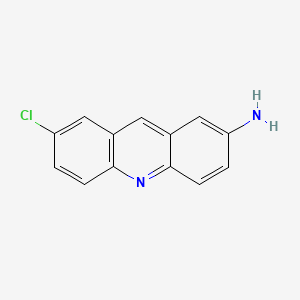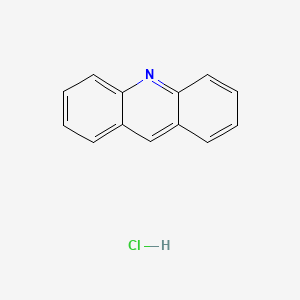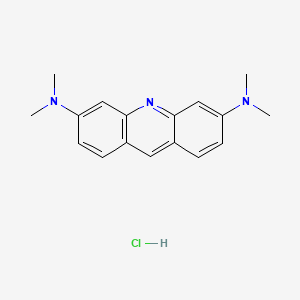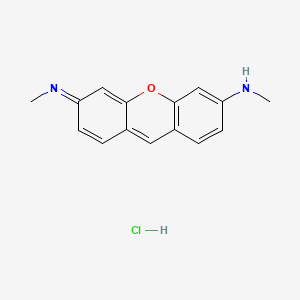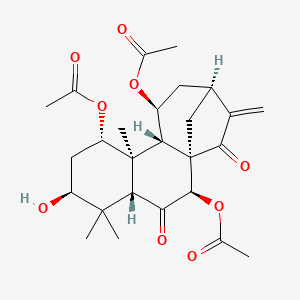
アデナンチン
概要
説明
Adenanthin is a natural ent-kaurane diterpenoid compound isolated from the herb Isodon adenantha. This compound has garnered significant attention due to its diverse biological activities, including antileukemic, anti-inflammatory, and anti-obesity effects . Adenanthin has been shown to increase intracellular reactive oxygen species in leukemic and hepatocellular carcinoma cells, making it a promising candidate for cancer therapy .
科学的研究の応用
Adenanthin has a wide range of scientific research applications, including:
Chemistry: Adenanthin is used as a model compound for studying the reactivity and functionalization of ent-kaurane diterpenoids.
Medicine: Adenanthin has shown promise in the treatment of leukemia, hepatocellular carcinoma, and multiple sclerosis. .
Industry: Adenanthin’s anti-obesity effects have led to its exploration as a potential agent for preventing and treating obesity.
作用機序
Biochemical Pathways
The increase in ROS due to the action of Adenanthin leads to the activation of extracellular signal–regulated kinases and increased transcription of CCAAT/enhancer-binding protein b . This contributes to adenanthin-induced differentiation of acute promyelocytic leukemia (APL) cells . In adipogenesis, adenanthin inhibits the RB-E2F1 signaling pathway and the expression and activity of C/EBPβ during mitotic clonal expansion .
Pharmacokinetics
Its therapeutic effects have been observed in experimental models .
Result of Action
Adenanthin has been reported to possess antileukemic activity . It induces differentiation of APL cells , represses tumor growth in vivo, and prolongs the survival of mouse APL models that are sensitive and resistant to retinoic acid . In adipogenesis, it inhibits the development of obesity by regulating ROS .
Action Environment
Its efficacy in experimental models suggests that it may be effective under a variety of conditions .
生化学分析
Biochemical Properties
Adenanthin plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary targets is peroxiredoxin I and II, which are thiol-dependent antioxidant enzymes . Adenanthin inhibits these enzymes by binding to their conserved resolving cysteines, leading to an increase in intracellular reactive oxygen species . This interaction is pivotal in adenanthin’s ability to induce apoptosis in cancer cells and inhibit adipogenesis .
Cellular Effects
Adenanthin exerts significant effects on various cell types and cellular processes. In leukemic cells, adenanthin increases intracellular reactive oxygen species, leading to cell death . It also inhibits the NF-κB signaling pathway, which is crucial for the proliferation and survival of cancer cells . Additionally, adenanthin has been shown to inhibit adipogenesis in 3T3-L1 cells and mouse embryonic fibroblasts by inducing G0/G1 cell cycle arrest and reducing C/EBPβ signaling . These effects highlight adenanthin’s potential as an anti-cancer and anti-obesity agent.
Molecular Mechanism
The molecular mechanism of adenanthin involves its interaction with peroxiredoxin I and II, leading to the inhibition of their peroxidase activities . This results in elevated levels of intracellular reactive oxygen species, which activate extracellular signal-regulated kinases and increase the transcription of CCAAT/enhancer-binding protein β . These molecular events contribute to adenanthin-induced differentiation and apoptosis in cancer cells . Furthermore, adenanthin inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines and promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenanthin have been observed to change over time. Adenanthin’s stability and degradation have been studied in various in vitro and in vivo models. It has been shown to maintain its bioactivity over extended periods, with long-term effects including sustained inhibition of adipogenesis and cancer cell proliferation . The compound’s stability may be influenced by factors such as temperature and pH, which can affect its efficacy in different experimental conditions .
Dosage Effects in Animal Models
The effects of adenanthin vary with different dosages in animal models. In studies involving mice, adenanthin has been shown to reduce body weight and adipose tissue mass at specific dosages . At higher doses, adenanthin may exhibit toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Adenanthin is involved in several metabolic pathways, primarily through its interaction with thiol-dependent antioxidant enzymes such as peroxiredoxin I and II . By inhibiting these enzymes, adenanthin increases intracellular reactive oxygen species, which can affect various metabolic processes, including lipid metabolism and energy homeostasis . Additionally, adenanthin’s impact on the NF-κB signaling pathway further influences metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, adenanthin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it exerts its biological effects . Adenanthin’s distribution is also influenced by its lipophilic nature, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
Adenanthin’s subcellular localization is critical for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it interacts with peroxiredoxin I and II and other target proteins . Adenanthin’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . This subcellular distribution is essential for adenanthin’s ability to modulate cellular signaling pathways and induce apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: Adenanthin can be synthesized through various chemical routes, although the primary source remains its extraction from the leaves of Isodon adenantha. The synthesis involves several steps, including the isolation of the diterpenoid core structure and subsequent functionalization to yield adenanthin .
Industrial Production Methods: Industrial production of adenanthin primarily relies on the extraction from Isodon adenantha. The process involves harvesting the leaves, followed by solvent extraction and purification using chromatographic techniques. The yield and purity of adenanthin can be optimized through careful control of extraction parameters and purification methods .
化学反応の分析
Types of Reactions: Adenanthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Adenanthin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various derivatives of adenanthin with modified functional groups, which can exhibit enhanced or altered biological activities .
類似化合物との比較
Adenanthin belongs to the class of ent-kaurane diterpenoids, which includes several other compounds with similar structures and biological activities. Some of these compounds are:
Oridonin: Another ent-kaurane diterpenoid isolated from Rabdosia rubescens, known for its antitumor and anti-inflammatory properties.
Isodonin: A diterpenoid with similar anti-inflammatory and anticancer activities, isolated from Isodon species.
Kaurenoic Acid: A diterpenoid found in various plants, exhibiting antimicrobial and anti-inflammatory effects.
Uniqueness of Adenanthin: Adenanthin stands out due to its dual mechanism of action involving both the inhibition of peroxiredoxin I and II and the suppression of NF-κB signaling. This dual targeting enhances its therapeutic potential, particularly in cancer and autoimmune diseases .
特性
IUPAC Name |
[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-18,20-21,23,30H,1,8-10H2,2-7H3/t15-,16+,17+,18+,20+,21-,23+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVYSFSBBFDGRG-FYHXSELJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)[C@@H]3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



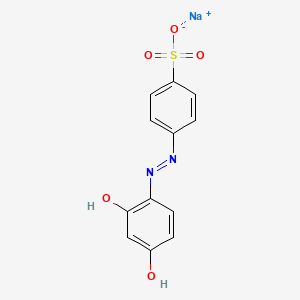
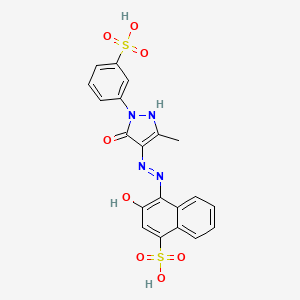

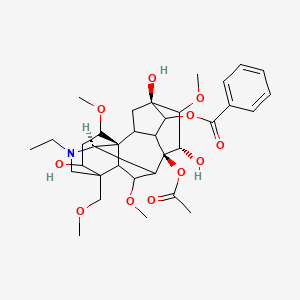

![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)
